molecular formula C9H9BrFNO B1376161 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1343606-18-7

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B1376161
CAS No.: 1343606-18-7
M. Wt: 246.08 g/mol
InChI Key: IYRHAPADIFDCDI-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Activity Studies

  • Anticonvulsant and Antidepressant Activities : A study synthesized 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, which showed significant antidepressant and anticonvulsant activities. The compounds, including variants like 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide, exhibited reduced immobility times in behavioral tests and protection against convulsant activities in mice (Xie, Tang, Pan, & Guan, 2013).

  • Antimicrobial Evaluation : Research on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, involving a process of synthesis with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide, revealed these compounds to have notable antimicrobial properties against selected microbial species, with some showing less toxicity and potential for biological applications (Gul et al., 2017).

Chemical and Structural Analysis

  • Conformational Analysis and Vibrational Spectroscopy : An experimental and quantum chemical study was conducted on a structure analogous to paracetamol, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. This study provided insights into electronic properties, vibrational mode couplings, and conformational stability of such compounds, contributing to a better understanding of their chemical behavior (Viana et al., 2017).

  • Molecular Conformations and Supramolecular Assembly : A study reported on the structures of four halogenated N,2-diarylacetamides, comparing them with analogues. The research provided valuable information on the molecular conformations and the supramolecular assembly processes in such compounds, which is crucial for understanding their potential applications (Nayak et al., 2014).

Novel Synthesis Techniques

  • Microwave-Assisted Synthesis : A study explored the microwave-assisted synthesis of derivatives like 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide. This innovative method shows the potential for more efficient and environmentally friendly synthesis of acetamide derivatives (Ghazzali et al., 2012).

Drug Development and Analysis

  • Anti-Epileptic Drug Candidate : Research identified a compound, 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, as a strong anti-epileptic drug candidate. This highlights the potential of certain acetamide derivatives in the development of new therapeutic agents for epilepsy (Tanaka et al., 2019).

Safety and Hazards

The safety information available indicates that “2-bromo-N-(5-fluoro-2-methylphenyl)acetamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The interactions between this compound and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in DNA replication and repair, resulting in changes in gene expression and cellular function. Additionally, this compound can activate certain signaling pathways by binding to receptor proteins, thereby influencing cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within tissues, affecting its localization and concentration in different biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules within these compartments .

Properties

IUPAC Name

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRHAPADIFDCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.